molecular formula C21H25N3O2S B2978127 1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone CAS No. 667887-82-3

1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone

Cat. No. B2978127
CAS RN: 667887-82-3
M. Wt: 383.51
InChI Key: KEQXJHMQOGESMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives demonstrates potential anticancer activities. These compounds were synthesized via Buchwald–Hartwig amination and showed interesting anticancer activities against A549 and HT29 cell lines in biological screening, suggesting a possible application for related morpholinyl-quinazolinone derivatives in cancer research (Nowak et al., 2014).

Antituberculosis and Cytotoxicity

3-Heteroarylthioquinoline derivatives, including those with structures related to the query compound, have been synthesized and evaluated for in vitro antituberculosis and cytotoxicity. Some derivatives displayed significant activity against Mycobacterium tuberculosis H37Rv (MTB) without toxic effects against the mouse fibroblast cell line NIH 3T3, indicating their potential as antituberculosis agents with minimal cytotoxicity (Chitra et al., 2011).

Reactivity Studies

Studies on the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide with various electrophiles and nucleophiles have been conducted. These studies provide insights into the synthesis of isothiourea derivatives and thioureas, which are valuable in developing pharmaceuticals and materials science applications (Fathalla et al., 2002).

Green Synthesis Methods

The development of greener synthesis methods for quinazoline derivatives using morpholine as a catalyst demonstrates the commitment to environmentally friendly chemical synthesis processes. These methods offer efficient routes to important heterocyclic compounds at ambient temperatures with excellent yields (Bhagat et al., 2015).

Photophysical Studies

Research on dihydroquinazolinone derivatives, including their synthesis and photophysical properties, highlights the importance of these compounds in materials science, particularly in the development of fluorescent materials and sensors. Studies on their solvent polarity-dependent photophysical behavior provide valuable information for designing new optical materials (Pannipara et al., 2017).

properties

IUPAC Name

2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-5-4-6-16(13-15)20-22-18-8-3-2-7-17(18)21(23-20)27-14-19(25)24-9-11-26-12-10-24/h4-6,13H,2-3,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXJHMQOGESMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.